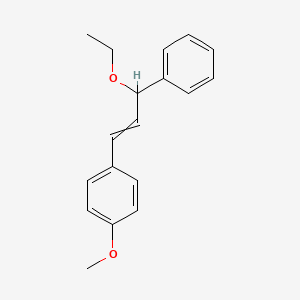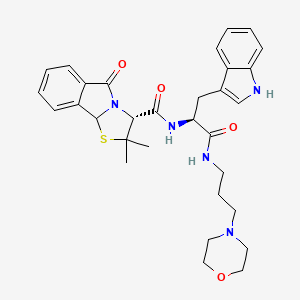
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol typically involves the reaction of hexan-2-one with pentylidenecyclohexanone under specific conditions. The reaction is often catalyzed by a strong base such as lithium bis(trimethylsilyl)amide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Hexan-2-ylidene)-3-pentylidenecyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Hexan-2-ylidene)-N-phenylhydrazinecarbothioamide: Shares a similar hexan-2-ylidene group but differs in its overall structure and properties.
3-(2,2,2-Trifluoroethoxy)propionitrile: Another compound with a similar functional group but distinct chemical behavior and applications.
Propiedades
Número CAS |
917883-21-7 |
|---|---|
Fórmula molecular |
C17H30O |
Peso molecular |
250.4 g/mol |
Nombre IUPAC |
2-hexan-2-ylidene-3-pentylidenecyclohexan-1-ol |
InChI |
InChI=1S/C17H30O/c1-4-6-8-11-15-12-9-13-16(18)17(15)14(3)10-7-5-2/h11,16,18H,4-10,12-13H2,1-3H3 |
Clave InChI |
WHDDXWGMNLRPPW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C1CCCC(C1=C(C)CCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


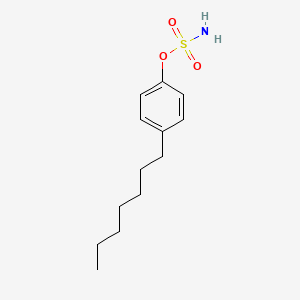

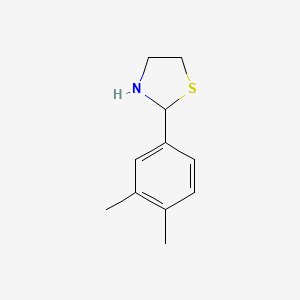
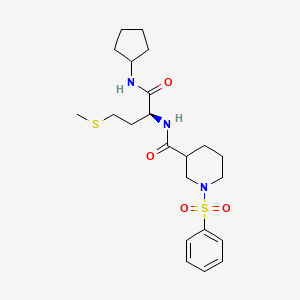
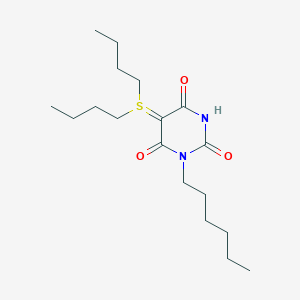
![Methyl 4-{2-[(1S)-1-(methylamino)ethyl]-1,3-thiazol-4-yl}benzoate](/img/structure/B12619157.png)
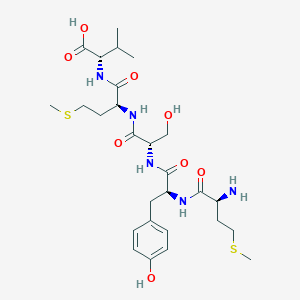
![4-[[(1S,2S,4S,8S,9S,12S,13R,16R)-6-[(3S)-4-acetamido-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]-4-oxobutanoic acid](/img/structure/B12619173.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-[(3,4,5-trimethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B12619179.png)
![1-(2-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1-methyl-1H-benzimidazol-5-yl)-3-phenylthiourea](/img/structure/B12619193.png)
![Methyl 4-[(2-methoxyethyl)(methyl)carbamoyl]benzoate](/img/structure/B12619201.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12619220.png)
